Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
Description
Crystallographic Properties
While direct X-ray diffraction data for this compound are not explicitly reported in the provided sources, its crystallographic behavior can be inferred from analogous hydrobromide salts. The ionic interaction between the protonated pyridine nitrogen and the bromide ion likely promotes a monoclinic crystal system, a common arrangement for similar salts. The density of 1.0 g/cm³ suggests moderate packing efficiency, consistent with partially saturated heterocyclic systems.
Spectroscopic Features
Key spectroscopic data include:
Infrared (IR) Spectroscopy :
- O–H Stretch : A broad absorption band near 3200–3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
- C–Br Stretch : A signal around 500–600 cm⁻¹, indicative of the bromide ion’s presence.
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- ¹³C NMR :
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 3200–3600 cm⁻¹ (broad) | Phenolic O–H stretch |
| ¹H NMR | δ 6.5–7.5 ppm (multiplet) | Aromatic protons |
| ¹³C NMR | δ 115–160 ppm | Phenolic carbons |
Comparative Analysis of Protonation States in Hydrobromide Salts
The protonation state of the tetrahydropyridine nitrogen critically influences the compound’s physicochemical behavior. Hydrobromide salts, such as this compound, exhibit distinct properties compared to other salt forms (e.g., hydrochlorides):
Solubility and Stability
Protonation Site and Biological Relevance
The nitrogen in the tetrahydropyridine ring is the primary protonation site, forming a quaternary ammonium-bromide ion pair. This protonation alters electron distribution, potentially enhancing interactions with biological targets such as neurotransmitter receptors. For example, guvacine (a structurally related tetrahydropyridine derivative) demonstrates GABA uptake inhibition, suggesting that protonation states modulate receptor affinity.
| Property | Hydrobromide Salt | Hydrochloride Salt |
|---|---|---|
| Solubility in Water | High | Moderate |
| Thermal Stability | Stable up to 228 °C | Stable up to 250 °C |
| Ionic Radius (Counterion) | 1.96 Å (Br⁻) | 1.81 Å (Cl⁻) |
Properties
CAS No. |
83010-42-8 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10;/h1,3-5,7,12-13H,2,6,8H2;1H |
InChI Key |
GBGTZARQIFVLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=CC(=CC=C2)O.Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves two key steps:
- Synthesis of the 3-(1,2,5,6-tetrahydro-3-pyridinyl)phenol moiety : This involves the formation of the tetrahydropyridine ring attached to the phenol at the 3-position.
- Formation of the hydrobromide salt : The free base is reacted with hydrobromic acid to yield the hydrobromide salt, improving stability and solubility.
Preparation of the 3-(1,2,5,6-tetrahydro-3-pyridinyl)phenol Core
Starting Materials and Key Intermediates
- Phenol derivatives : Phenol or substituted phenols serve as the aromatic core.
- Tetrahydropyridine precursors : 1,2,5,6-tetrahydropyridine or its derivatives such as ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate (CAS 18513-76-3) are used as building blocks for the heterocyclic ring.
- Alkylation agents : Alkyl halides or related electrophiles enable the attachment of the tetrahydropyridinyl group to the phenol ring.
Synthetic Routes
Route A: Direct Alkylation of Phenol with Tetrahydropyridine Derivatives
- The phenol is reacted with a suitable tetrahydropyridine derivative under basic or acidic conditions to form the C–N bond at the 3-position.
- The reaction conditions are optimized to favor substitution at the 3-position of phenol, often involving controlled temperature and solvent choice.
- The intermediate free base is purified by standard organic techniques such as extraction and chromatography.
Route B: Modular Synthesis via Hydrazone Intermediates
- Hydrazones derived from aryl aldehydes can be reacted with substituted ketones or halides to form heterocyclic rings including tetrahydropyridine moieties.
- For example, hydrazones of aryl aldehydes react with phenacyl bromides to form pyrazole derivatives, which can be adapted for tetrahydropyridine synthesis.
- This method allows for modular assembly and structural diversity.
Route C: Cyclization and Reduction Approaches
- Starting from pyridine derivatives, partial hydrogenation or reduction yields the tetrahydropyridine ring.
- Subsequent functionalization at the 3-position of phenol is achieved via nucleophilic substitution or coupling reactions.
- This approach requires careful control of reduction conditions to avoid over-reduction.
Formation of the Hydrobromide Salt
- The free base 3-(1,2,5,6-tetrahydro-3-pyridinyl)phenol is dissolved in an appropriate solvent such as ethanol or water.
- Hydrobromic acid (HBr) is added dropwise under stirring at low temperature to form the hydrobromide salt.
- The salt precipitates out or is isolated by solvent evaporation and recrystallization.
- This salt formation enhances the compound’s stability and facilitates handling.
Representative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of phenol | Phenol + tetrahydropyridine derivative, base, solvent (e.g., EtOH), 50–80°C | 60–75 | Controlled regioselectivity required |
| Hydrazone-mediated synthesis | Aryl aldehyde hydrazone + phenacyl bromide, EtOH, reflux, 15–30 min | 30–50 | Modular, allows structural variation |
| Reduction of pyridine | Pyridine derivative + H2, Pd/C catalyst, mild pressure, room temp | 70–85 | Partial hydrogenation to tetrahydropyridine |
| Hydrobromide salt formation | Free base + HBr in EtOH, 0–5°C, stirring 1–2 h | >90 | Salt isolated by crystallization |
Research Findings and Optimization Notes
- The alkylation step requires careful control of reaction time and temperature to avoid side reactions such as over-alkylation or polymerization.
- Hydrazone-based modular synthesis offers flexibility but may yield moderate product amounts; optimization of equivalents and reaction time can improve yields.
- Partial hydrogenation of pyridine rings to tetrahydropyridine is sensitive to catalyst choice and reaction conditions; Pd/C under mild conditions is preferred to avoid full saturation.
- Hydrobromide salt formation is straightforward and typically quantitative, with the salt exhibiting improved solubility and stability compared to the free base.
Chemical Reactions Analysis
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Researchers study its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Pharmacological Profiles
The target compound shares structural motifs with several tetrahydro-pyridine derivatives, differing primarily in substituents and salt forms. These variations critically influence physicochemical properties, receptor affinity, and therapeutic applications.
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Key Compounds
Arecoline Hydrobromide
- Structure : Features a methyl ester at the 3-position and a methyl group on the tetrahydro-pyridine nitrogen.
- Activity : Acts as a muscarinic acetylcholine receptor agonist, enhancing parasympathetic nervous system activity. Used in research for cholinergic signaling studies .
- The hydrobromide salt in both compounds improves bioavailability.
Guvacine Hydrochloride
- Structure: Contains a carboxylic acid group instead of phenol.
- Activity : Inhibits GABA uptake, increasing synaptic GABA levels. Used in studies on epilepsy and anxiety .
- Comparison: The carboxylic acid group enhances polarity compared to phenol, likely improving blood-brain barrier penetration. The hydrochloride salt may offer different pharmacokinetics than hydrobromide.
CP 93,129 and CP 94,253
- Structure : Pyrrolopyridine fused with tetrahydro-pyridine (CP 93,129) or propoxy-substituted derivatives (CP 94,253).
- Activity : Selective 5-HT₁B agonists, increasing extracellular dopamine in the prefrontal cortex .
- Comparison: The fused heterocyclic system in CP 93,129 enhances receptor specificity compared to the simpler tetrahydro-pyridine-phenol structure of the target compound.
Xanomeline
- Structure : Incorporates a thiadiazole ring and hexyloxy chain.
- Comparison: The thiadiazole group increases lipophilicity, favoring CNS penetration. The absence of a phenolic group may reduce metabolic oxidation compared to the target compound.
Research Implications and Limitations
- Structural-Activity Relationships (SAR): The phenol group in the target compound may confer unique hydrogen-bonding interactions with receptors, distinguishing it from ester- or acid-containing analogues.
- Salt Forms : Hydrobromide vs. hydrochloride salts influence solubility and stability; hydrobromide salts generally have higher molecular weights and lower hygroscopicity .
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the evidence, necessitating further studies on receptor binding and metabolic stability.
Biological Activity
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide (CAS# 83010-42-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 256.14 g/mol
- SMILES Notation : [H+].C2=C(C1=CCCNC1)C=CC=C2O.[Br-]
- InChIKey : GBGTZARQIFVLPE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in purine metabolism, which can be crucial for the treatment of certain cancers and infections.
Anticancer Activity
Research has indicated that derivatives of phenolic compounds can exhibit anticancer properties. For instance, a study focusing on similar phenolic structures demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low IC values (as low as 9 nM) without affecting non-cancerous cells like primary PBMCs . This selectivity is critical for developing targeted cancer therapies.
Antimicrobial Properties
Phenolic compounds are known for their antimicrobial properties. A related study highlighted the effectiveness of phenolic derivatives against Mycobacterium tuberculosis (Mt PNP), showcasing an IC value as low as 4 nM. This suggests a potential role for phenol hydrobromide in treating tuberculosis .
Study on Structure-Activity Relationship (SAR)
A comprehensive study on the SAR of phenolic compounds revealed that specific substitutions on the phenolic ring could enhance biological activity. For example:
| Compound | Target | IC (nM) |
|---|---|---|
| Compound A | hPNP | 19 |
| Compound B | Mt PNP | 4 |
| Compound C | T-cell lines | 9 |
This table illustrates how modifications can significantly impact the efficacy of these compounds against various biological targets.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the behavior of phenol hydrobromide in biological systems. Reports indicate that compounds with similar structures exhibited favorable pharmacokinetic profiles, including good oral bioavailability and acceptable clearance rates. For instance, one compound showed a clearance rate of 82.7 mL/h/kg after intravenous administration . Moreover, toxicity assessments in animal models indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
